2-(9-Oxo-9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione
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Overview
Description
2-(9-Oxo-9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione is a complex organic compound known for its unique structural properties. It features a fluorenone moiety attached to an isoindole dione structure, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-Oxo-9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione typically involves multi-step organic reactions. One common method includes the condensation of fluorenone derivatives with isoindole dione precursors under controlled conditions. The reaction often requires catalysts and specific temperature settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to maintain consistency and efficiency. The use of advanced purification methods such as chromatography and recrystallization is essential to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-(9-Oxo-9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce hydrofluorenone compounds .
Scientific Research Applications
2-(9-Oxo-9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Mechanism of Action
The mechanism of action of 2-(9-Oxo-9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The compound’s effects are mediated through its binding to target proteins, altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(9-Oxo-9H-fluoren-2-yl)acetic acid
- (9-Oxo-9H-fluoren-2-yl)-phenyl-iodonium hexafluoroantimonate(V)
Uniqueness
Compared to similar compounds, 2-(9-Oxo-9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione stands out due to its unique structural combination of fluorenone and isoindole dione moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
5411-65-4 |
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Molecular Formula |
C21H11NO3 |
Molecular Weight |
325.3 g/mol |
IUPAC Name |
2-(9-oxofluoren-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H11NO3/c23-19-15-6-2-1-5-13(15)14-10-9-12(11-18(14)19)22-20(24)16-7-3-4-8-17(16)21(22)25/h1-11H |
InChI Key |
RTMIPQBNVFXLEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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